molecular formula C17H16ClN3OS B11491705 N-(2-chlorobenzyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide

N-(2-chlorobenzyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide

Cat. No.: B11491705
M. Wt: 345.8 g/mol
InChI Key: RAJILQRREKZAST-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyano group, and a dimethylpyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl chloride with 3-cyano-4,6-dimethylpyridine-2-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the cyano group can participate in hydrogen bonding and electrostatic interactions, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can lead to the inhibition or activation of specific biological processes, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)-2-(3-cyano-4,6-dimethylpyridin-2-ylthio)acetamide
  • 2-Chloro-N-(2,6-dimethylphenyl)-N-(3-cyano-4,6-dimethylpyridin-2-ylthio)acetamide
  • N-(2-Chlorophenyl)-2-(3-cyano-4,6-dimethylpyridin-2-ylthio)propionamide

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both a cyano group and a chlorophenyl group allows for a diverse range of interactions and reactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H16ClN3OS

Molecular Weight

345.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide

InChI

InChI=1S/C17H16ClN3OS/c1-11-7-12(2)21-17(14(11)8-19)23-10-16(22)20-9-13-5-3-4-6-15(13)18/h3-7H,9-10H2,1-2H3,(H,20,22)

InChI Key

RAJILQRREKZAST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NCC2=CC=CC=C2Cl)C

Origin of Product

United States

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